molecular formula C21H21FN6 B2598203 N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-77-5

N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2598203
CAS No.: 955304-77-5
M. Wt: 376.439
InChI Key: OYNRYQGRWDECRE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic aromatic core with substitutions at the N⁴ and N⁶ positions. The 3-fluorophenyl group at N⁴ and the branched 2-methylpropyl (isobutyl) group at N⁶ distinguish it from analogs. Such substitutions are critical for modulating solubility, binding affinity, and metabolic stability in drug discovery contexts .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-14(2)12-23-21-26-19(25-16-8-6-7-15(22)11-16)18-13-24-28(20(18)27-21)17-9-4-3-5-10-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNRYQGRWDECRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-fluorophenyl and 2-methylpropyl groups through nucleophilic substitution reactions.

    Final coupling: Coupling of the phenyl group to the core structure using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine core.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various aryl or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for preventing angiogenesis in tumors, thereby hindering tumor growth and metastasis. In a study involving various substituted pyrazolo compounds, it was found that specific modifications enhanced their potency as VEGFR inhibitors .

JNK Inhibition

The compound has also been studied for its ability to inhibit c-Jun N-terminal kinase (JNK), which is involved in various cellular processes including apoptosis and inflammation. Inhibiting JNK can have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Synthetic Pathways

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the desired pyrazolo compound. The synthetic route often includes the use of catalysts and specific solvents to optimize yield and purity.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.

Molecular Docking Simulations

Computational methods such as molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets. These studies utilize software tools that simulate interactions at the molecular level, providing insights into the compound's potential efficacy as a therapeutic agent .

Density Functional Theory (DFT) Analysis

Density Functional Theory calculations have been employed to evaluate the electronic properties of the compound. These analyses help in understanding charge distributions, frontier orbital energies, and other electronic characteristics that are crucial for predicting biological activity .

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets :

    Molecular targets: Primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

    Pathways involved: Inhibition of CDKs leads to cell cycle arrest, preventing the proliferation of cancer cells. The compound may also interact with other signaling pathways involved in inflammation and neuroprotection.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents (N⁴/N⁶) Molecular Weight (g/mol) Melting Point (°C) Solubility (μg/mL, pH 7.4)
Target Compound 3-Fluorophenyl/2-Methylpropyl 392.43 (calculated) Not reported Not reported
N⁴-(3-Fluorophenyl)-N⁶-Propyl Analog 3-Fluorophenyl/Propyl 378.41 (calculated) Not reported Not reported
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl Analog 3-Chloro-4-Methylphenyl/Ethyl 316.79 Not reported 0.5
N⁴-(2-Methoxyphenyl)-N³-(4-Phenoxyphenyl) Analog 2-Methoxyphenyl/4-Phenoxyphenyl Not reported 243–245 Not reported

Key Observations :

  • Halogen vs. Methoxy Substitutions : The 3-fluorophenyl group (electron-withdrawing) in the target compound contrasts with methoxyphenyl (electron-donating) groups in , which may alter π-π stacking interactions and bioavailability.
  • Solubility : The ethyl-substituted analog in exhibits low solubility (0.5 μg/mL), suggesting that bulky N⁶ groups (e.g., 2-methylpropyl) could further reduce solubility.

Biological Activity

N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Compound Overview

  • Molecular Formula : C19H22F N6
  • Molecular Weight : 335.41 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine ring system with significant substituents that enhance its biological reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilizing appropriate aromatic amines and hydrazines.
  • Reagents : Employing reagents such as benzoyl chloride and sodium hydride.
  • Advanced Techniques : Microwave-assisted synthesis or flow chemistry to enhance efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:

  • Src Kinase Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for Src kinase inhibitory activities. Compounds demonstrated significant inhibition with varying IC50 values, indicating their potential as anticancer agents .
  • EGFR Inhibition : Other derivatives from this family have shown promising results as epidermal growth factor receptor inhibitors (EGFRIs). Specifically, compounds exhibited potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116, with one derivative achieving an IC50 value of 0.016 µM against wild-type EGFR .

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Induction of apoptosis and arresting the cell cycle at specific phases (S and G2/M) have been reported in related compounds.
  • BAX/Bcl-2 Ratio Increase : Enhancing the BAX/Bcl-2 ratio is indicative of pro-apoptotic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of fluorinated aromatic systems and branched alkyl chains improves solubility and selective interaction with protein targets while potentially minimizing off-target effects.

CompoundStructural FeaturesBiological ActivityIC50 (µM)
12bPyrazolo[3,4-d]pyrimidine scaffoldEGFR Inhibition0.016 (WT), 0.236 (T790M)
10cN-substituted phenyl groupsSrc Kinase InhibitionVaries

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